Methacryl trisepoxy cyclosiloxane

描述

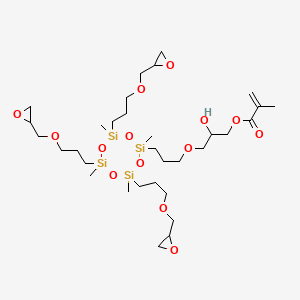

Methacryl trisepoxy cyclosiloxane is a useful research compound. Its molecular formula is C32H62O14Si4 and its molecular weight is 783.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methacryl trisepoxy cyclosiloxane (CAS 921214-21-3) is a multifunctional siloxane compound characterized by its unique structure and properties, making it an interesting subject for research in biological activity. It is used primarily in applications requiring dual curing mechanisms, such as UV curable systems. This article explores its biological activity, including synthesis, properties, and relevant case studies.

This compound has the molecular formula and features a low viscosity of approximately 250 cP at 25°C. Its structure includes multiple epoxy and methacrylate functional groups, which contribute to its reactivity and utility in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C32H62O14Si4 |

| Viscosity (25°C) | 250 cP |

| Dual Cure Mechanism | Yes |

| UV Curable | Yes |

| Functional Groups | Epoxy, Methacrylate |

The biological activity of this compound is primarily attributed to its ability to undergo radical-induced polymerization. This process allows it to form crosslinked networks that can enhance mechanical properties and biocompatibility. The presence of epoxy groups facilitates reactions with nucleophiles, which can be critical in biological environments.

Case Studies

- Biocompatibility Studies : Research has demonstrated that siloxane-based compounds exhibit favorable biocompatibility profiles when used in biomedical applications. For instance, studies involving cell cultures have shown that this compound supports cell adhesion and proliferation without significant cytotoxic effects .

- Antimicrobial Properties : A study published in the Journal of Applied Polymer Science investigated the antimicrobial efficacy of methacryl siloxanes. The results indicated that coatings formulated with this compound exhibited significant antimicrobial properties against common pathogens, suggesting potential applications in medical devices .

- Tissue Engineering Applications : In tissue engineering, this compound has been explored as a scaffold material due to its tunable mechanical properties and biodegradability. Research has shown that scaffolds made from this compound can support tissue regeneration processes effectively .

Table 2: Summary of Biological Activity Findings

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Toxicological evaluations indicate that the compound exhibits low toxicity levels under controlled conditions. However, further studies are needed to fully understand its long-term effects in biological systems .

Table 3: Safety Profile

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Not fully established |

| Biodegradability | Moderate |

科学研究应用

Chemical Properties and Structure

Methacryl trisepoxy cyclosiloxane is characterized by its unique siloxane structure, which contributes to its reactivity and performance in various applications. The compound features multiple epoxy groups that facilitate crosslinking and polymerization processes. Its chemical formula is , indicating a complex structure that allows for diverse functionalities.

Key Applications

-

Hybrid Cures

- This compound is utilized in hybrid curing systems that combine thermal and UV curing methods. This dual approach enhances the curing process, leading to improved mechanical properties and durability of the final products.

-

UV-Curable Adhesives

- The compound serves as a critical component in UV-curable adhesives. Its ability to rapidly cure upon exposure to UV light makes it suitable for applications requiring fast processing times. This characteristic is particularly beneficial in industries such as electronics, automotive, and construction.

-

B-Stageable Adhesives

- In adhesive formulations, this compound can be used to create B-stageable adhesives. These adhesives can be partially cured (B-stage) and later fully cured upon application of heat or UV light, providing flexibility in manufacturing processes.

-

Coatings and Sealants

- The compound is employed in coatings that require high durability and resistance to environmental factors. Its siloxane backbone imparts excellent weather resistance, making it ideal for outdoor applications.

-

Biomedical Applications

- Research indicates potential uses of this compound in biomedical fields, particularly in the development of biocompatible materials for implants and drug delivery systems.

Hybrid Curing Systems

A study demonstrated the effectiveness of this compound in hybrid curing systems for automotive coatings. The results indicated enhanced adhesion and scratch resistance compared to traditional systems, showcasing its potential for high-performance applications.

UV-Curable Adhesives

In an industrial application involving electronic components, this compound was incorporated into a UV-curable adhesive formulation. The adhesive exhibited rapid curing times and strong bonding capabilities, significantly improving production efficiency.

Biomedical Research

Recent research explored the use of this compound in developing drug delivery systems. The compound's biocompatibility and controlled release properties were highlighted, suggesting promising avenues for future biomedical applications.

Comparative Data Table

| Application Type | Key Benefits | Industry Examples |

|---|---|---|

| Hybrid Cures | Improved mechanical properties | Automotive coatings |

| UV-Curable Adhesives | Fast curing times | Electronics |

| B-Stageable Adhesives | Flexibility in manufacturing | General manufacturing |

| Coatings and Sealants | High durability and weather resistance | Outdoor applications |

| Biomedical Applications | Biocompatibility and controlled release | Drug delivery systems |

化学反应分析

Radical Polymerization of Methacryl Groups

The methacryloxypropyl groups in Epoxy-MA undergo radical-induced polymerization, similar to conventional methacrylate monomers. This reaction is critical for forming crosslinked networks in polymer matrices .

Key characteristics :

-

Inhibition by oxygen : Siloxane's high oxygen permeability necessitates inert atmospheres (N₂ or Ar) for efficient curing .

-

Copolymerization : Epoxy-MA is typically copolymerized with monomers like polyethylene glycol diacrylate (PEGDA) or 2-hydroxyethyl methacrylate (HEMA) to enhance mechanical stability and functionality .

Example system :

| Component | Role | Concentration (wt%) |

|---|---|---|

| Epoxy-MA | Crosslinker | 24% |

| PEGDA | Co-monomer | 16% |

| HEMA | Hydrophilic monomer | 8% |

| Propanol/PEG-400 | Porogenic agents | 52% |

This formulation produces a monolithic polymer structure after UV initiation .

Epoxy Ring-Opening Reactions

The trisepoxy groups participate in nucleophilic ring-opening reactions, enabling covalent bonding with amines, thiols, or acids.

Key applications :

-

Functionalization with imidazole : Reacting Epoxy-MA with 1-(3-aminopropyl)imidazole under basic conditions (65°C, 12 hours) yields imidazole-modified networks, enhancing coordination sites for metal ions like Zn²⁺ .

-

MOF integration : Post-modification with Zn(NO₃)₂ and dimethylimidazole facilitates in situ growth of ZIF-8 metal-organic frameworks (MOFs), critical for catalytic or sensing applications .

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Time | 12 hours |

| Solvent | Methanol |

Cyclosiloxane Ring-Opening Polymerization (ROP)

The cyclosiloxane core can undergo ROP initiated by bases (e.g., BuLi) or acids, though this reaction is less prominent due to steric hindrance from epoxy and methacryl groups.

Mechanistic insights :

Synergistic Reactions in Composite Materials

Epoxy-MA’s multifunctionality enables hybrid curing mechanisms:

-

Dual curing : Sequential radical polymerization (methacryl) and epoxy ring-opening (e.g., with amines) create interpenetrating networks.

-

Co-reactivity with ZIF-8 : The integration of MOFs improves thermal stability and selectivity in applications like domoic acid sensors .

Performance data :

| Property | Value |

|---|---|

| Permeability (methanol) | 0.544 cP |

| ZIF-8 growth cycles | 3–5 |

Stability and Compatibility

属性

IUPAC Name |

[2-hydroxy-3-[3-[2,4,6,8-tetramethyl-4,6,8-tris[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]propoxy]propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O14Si4/c1-27(2)32(34)42-20-28(33)19-35-11-7-15-47(3)43-48(4,16-8-12-36-21-29-24-39-29)45-50(6,18-10-14-38-23-31-26-41-31)46-49(5,44-47)17-9-13-37-22-30-25-40-30/h28-31,33H,1,7-26H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIPNFHXQNLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O14Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921214-21-3 | |

| Record name | Cyclosiloxanes, 3-[2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, 3-[3-hydroxy-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, Me 3-(2-oxiranylmethoxy)propyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。